molecular formula C13H11NO B157563 1-Phenyl-2-(pyridin-4-yl)ethanone CAS No. 1620-55-9

1-Phenyl-2-(pyridin-4-yl)ethanone

Cat. No. B157563
M. Wt: 197.23 g/mol
InChI Key: ACULMSXMKICJIS-UHFFFAOYSA-N
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Patent
US04681944

Procedure details

30.2 g of benzoyl chloride dissolved in 30 cc of dichloromethane was added dropwise over 1 hour to 10 g of 4-methylpyridine dissolved in 60 cc dichloromethane and maintained at 10° C. during the addition. The reaction was brought to room temperature and stirred 16 hours. The reaction was brought to reflux for 1 hour, then cooled and quenched into saturated sodium carbonate solution. The organic layer was separated, solvent removed under reduced pressure and alcohol added. The mixture was refluxed 16 hours, then the solvent removed under reduced pressure. The residue was taken up in dichloromethane and washed two times with 3N HCl. The organic layer was separated and the aqueous acid layer first neutralized, then saturated with sodium carbonate. Dichloromethane extraction of the product, solvent removal and azeotropic removal of excess unreacted 4-methylpyridine using toluene gave 4.85 g of desired product.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>ClCCl>[N:14]1[CH:15]=[CH:16][C:11]([CH2:10][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched into saturated sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure and alcohol
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
washed two times with 3N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
Dichloromethane extraction of the product, solvent removal and azeotropic removal of excess unreacted 4-methylpyridine

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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